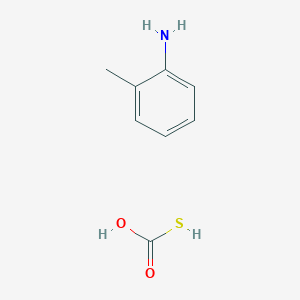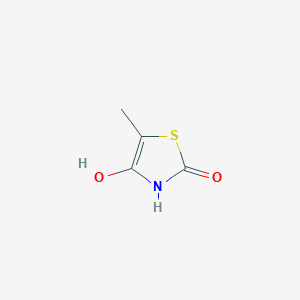
4-Hydroxy-5-methyl-1,3-thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-methyl-1,3-thiazol-2(3H)-one is a heterocyclic compound containing a thiazole ring Thiazoles are known for their presence in various biologically active molecules and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methyl-1,3-thiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a thioamide with an α-haloketone in the presence of a base. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-5-methyl-1,3-thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups into the thiazole ring.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studying enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development due to its biological activity.
Industry: As an intermediate in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism by which 4-Hydroxy-5-methyl-1,3-thiazol-2(3H)-one exerts its effects would depend on its specific interactions with molecular targets. It might interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-2-methyl-1,3-thiazole
- 5-Methyl-1,3-thiazol-2-ol
- 2-Amino-4-hydroxy-5-methylthiazole
Uniqueness
4-Hydroxy-5-methyl-1,3-thiazol-2(3H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Comparing its properties with similar compounds can highlight its potential advantages in various applications.
Propriétés
Numéro CAS |
697311-91-4 |
|---|---|
Formule moléculaire |
C4H5NO2S |
Poids moléculaire |
131.16 g/mol |
Nom IUPAC |
4-hydroxy-5-methyl-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C4H5NO2S/c1-2-3(6)5-4(7)8-2/h6H,1H3,(H,5,7) |
Clé InChI |
ZEBFIWQEXWXSHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=O)S1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


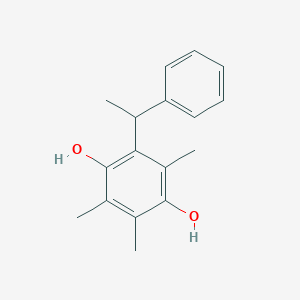
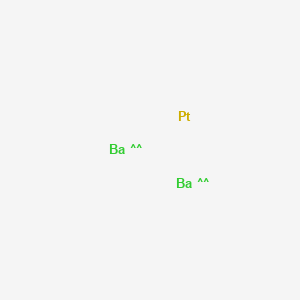
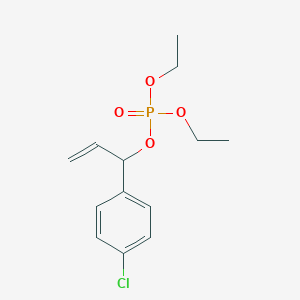

![4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12538845.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]-](/img/structure/B12538848.png)
![Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12538852.png)

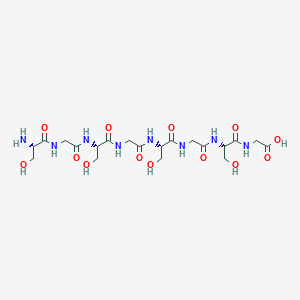
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12538880.png)

![4,4'-[([1,1'-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol](/img/structure/B12538885.png)
![1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12538887.png)
